Propionyl-ile-ile-gly-leu-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionyl-ile-ile-gly-leu-NH2 is a synthetic tetrapeptide composed of the amino acids isoleucine, glycine, and leucine, with a propionyl group attached to the N-terminus and an amide group at the C-terminus. This compound is primarily used in scientific research and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionyl-ile-ile-gly-leu-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin. The subsequent amino acids (glycine, isoleucine, and isoleucine) are sequentially added using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). After the peptide chain is assembled, the propionyl group is introduced at the N-terminus using propionic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Propionyl-ile-ile-gly-leu-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The peptide can participate in substitution reactions, particularly at the amide and propionyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophilic substitution using reagents like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized peptides with modified side chains.
Reduction: Reduced peptides with altered functional groups.
Substitution: Substituted peptides with new functional groups introduced.
Scientific Research Applications
Propionyl-ile-ile-gly-leu-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and biomarker discovery.
Industry: Utilized in the development of novel materials and biotechnological processes.
Mechanism of Action
The mechanism of action of Propionyl-ile-ile-gly-leu-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The propionyl group and the peptide backbone play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Trans-cinnamoyl-Leu-Ile-Gly-Arg-Leu-Orn-[N-[3H]propionyl]-NH2: A peptide with a similar structure but different functional groups.
Propionyl-L-carnitine: A derivative of carnitine with similar propionylation but different biological functions.
Uniqueness
Propionyl-ile-ile-gly-leu-NH2 is unique due to its specific sequence and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound for study .
Properties
IUPAC Name |
N-[1-[[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]-3-methyl-2-(propanoylamino)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43N5O5/c1-8-14(6)19(28-23(33)20(15(7)9-2)27-17(29)10-3)22(32)25-12-18(30)26-16(21(24)31)11-13(4)5/h13-16,19-20H,8-12H2,1-7H3,(H2,24,31)(H,25,32)(H,26,30)(H,27,29)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVJHDKHIMFSMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)N)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.